molecular formula C13H15N3O2S2 B5646231 N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(4-methoxyphenyl)urea

N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(4-methoxyphenyl)urea

Cat. No. B5646231
M. Wt: 309.4 g/mol
InChI Key: OTOCUDZQQRYCDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazol and urea derivatives typically involves condensation reactions, lithiation, and interaction with various electrophiles. While specific methods for the exact compound may not be detailed, similar compounds are synthesized using starting materials like methoxyphenyl and thiazolyl fragments, employing techniques such as lithiation and subsequent reactions with electrophiles for functionalization (Smith, El‐Hiti, & Alshammari, 2013).

Molecular Structure Analysis

The structure of related compounds has been studied using X-ray crystallography, revealing significant information about the spatial arrangement and bonding. For instance, compounds with methoxyphenyl and thiazolyl units often exhibit non-planar structures due to the steric hindrance and electronic effects, impacting their molecular properties and interactions (Yahiaoui et al., 2019).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, including those facilitated by their urea or thiazolyl segments. The reactivity can be attributed to the functional groups present, which participate in hydrogen bonding, lithiation, and other chemical processes. They exhibit unique reactivity patterns, like the formation of dimers and specific reaction pathways with electrophiles (Smith, El‐Hiti, & Alshammari, 2013).

properties

IUPAC Name

1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-8-11(20-13(19)16(8)2)15-12(17)14-9-4-6-10(18-3)7-5-9/h4-7H,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOCUDZQQRYCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(4-methoxyphenyl)urea

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